molecular formula C13H17BF2O2 B1457189 2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 879275-72-6

2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1457189
M. Wt: 254.08 g/mol
InChI Key: YUYOJSXBLFWGPR-UHFFFAOYSA-N
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Description

Difluoromethyl phenyl sulfone is a compound used for reductive silylation and the preparation of trifluoro- and difluoromethylsilanes by reductive coupling of fluoromethyl sulfones, sulfoxides, and sulfides with chlorosilanes . It’s also used in fluoroalkylation/chloroalkylation of α,β-enones, arynes, acetylenic ketones, and other Michael acceptors .


Synthesis Analysis

The synthesis of difluoromethyl compounds has been a topic of significant research interest. Recent advances have been made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

While specific structural analysis for the compound you mentioned is not available, similar compounds have been studied using techniques like FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide valuable insights into the molecular structure of the compound.


Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation have seen significant advancements . These processes involve transferring CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Modified Boronic Acid Derivatives : Spencer et al. (2002) describe the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives, including compounds similar to the one . These compounds were examined for their inhibitory activity against serine proteases, like thrombin, and displayed weak N–B coordination (Spencer et al., 2002).

  • Polymer Synthesis : Yokozawa et al. (2011) investigated the polymerization of a similar compound using Suzuki-Miyaura coupling, resulting in polymers with narrow molecular weight distribution and high regioregularity. These findings are vital for materials science and polymer chemistry (Yokozawa et al., 2011).

Applications in Materials Science

  • Development of Polyfluorenes : A study by Yokoyama et al. (2007) on the polymerization of a related compound resulted in well-defined polyfluorenes, crucial for developing new materials in organic electronics and photonics (Yokoyama et al., 2007).

  • Synthesis of Stilbenes for Neurodegenerative Diseases : Das et al. (2015) synthesized novel stilbene derivatives, which could be intermediates for creating materials for technologies like Liquid Crystal Displays. These compounds also have potential therapeutic applications for neurodegenerative diseases (Das et al., 2015).

Organic Chemistry and Catalysis

  • Catalysis in Organic Reactions : A study by Martínez et al. (2015) focused on the Suzuki–Miyaura rhodium-catalyzed hydroarylation of fullerene using organoboron compounds similar to the target compound. This research contributes to understanding organoboron species' role in catalysis (Martínez et al., 2015).

  • Electrochemical Properties of Organoboron Compounds : Tanigawa et al. (2016) explored the electrochemical properties of sulfur-containing organoboron compounds. Their research aids in understanding the electrochemical behavior of such compounds, which is important for developing new electrochemical sensors and devices (Tanigawa et al., 2016).

Medical and Biological Research

  • Detection of H2O2 in Living Cells : Nie et al. (2020) synthesized a pyrene derivative for sensitive and selective detection of hydrogen peroxide (H2O2) in living cells, demonstrating the potential of such compounds in biological and medical applications (Nie et al., 2020).

Future Directions

The field of difluoromethylation has seen significant advancements in recent years . Future research will likely continue to explore new difluoromethylation reagents and methods, potentially leading to more efficient and versatile synthetic processes .

properties

IUPAC Name

2-[2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)10-8-6-5-7-9(10)11(15)16/h5-8,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYOJSXBLFWGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

879275-72-6
Record name 2-[2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-2-difluoromethyl-benzene (19.8 g, 95.7 mmol) in dry THF (200 ml) at −78° C. under a nitrogen atmosphere was added 2.5 M n-BuLi in hexanes (42 ml, 105 mmol) slowly. After completion of the addition, the resulting dark solution was stirred for an additional hour at −78° C. Subsequently, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (25 ml, 123 mmol) was added, and the solution was slowly warmed to room temperature. After stirring overnight at room temperature under a nitrogen atmosphere the solution was poured into 400 ml water. Ethyl acetate (300 ml) was added and the layers were separated. The aqueous layer was extracted twice with ethyl acetate (150 ml and 50 ml respectively), and the combined organic layers were washed with water, dried over Na2SO4, filtered, and evaporated to dryness under reduced pressure. The resulting brown oil (21 g) was purified by bulb-to-bulb-distillation at 3×10−3 mbar at 90-95° C. to yield 2-(2-difluoromethyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (14.4 g, 59%) as a slightly yellow oil.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Citations

For This Compound
1
Citations
L Wortmann, N Bräuer, SJ Holton… - Journal of Medicinal …, 2021 - ACS Publications
PIP4K2A is an insufficiently studied type II lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) into phosphatidylinositol 4,5-bisphosphate (PI4,5P 2 ). …
Number of citations: 11 pubs.acs.org

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